ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15757037
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine -](/images/structure/VC15757037.png)
Specification
Molecular Formula | C9H17N3 |
---|---|
Molecular Weight | 167.25 g/mol |
IUPAC Name | N-[(2-propylpyrazol-3-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3 |
Standard InChI Key | JOYIRCMNHCBENN-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=CC=N1)CNCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine features a pyrazole ring substituted at the 1-position with a propyl group and at the 5-position with a methylamine moiety bound to an ethyl group. The pyrazole core contributes aromatic stability, while the alkyl and amine substituents enhance solubility and reactivity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 167.25 g/mol |
CAS Number | Not publicly disclosed |
Purity Specifications | >95% (research grade) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves cyclization reactions using hydrazine derivatives and β-diketone precursors. For example, condensation of 1-propylhydrazine with a diketone intermediate yields the pyrazole ring, followed by reductive amination to introduce the ethylamine group.
Batch Process
Traditional batch synthesis employs reflux conditions in polar aprotic solvents (e.g., dimethylformamide) with catalysts such as palladium on carbon. Yields range from 60–75%, with impurities removed via column chromatography.
Continuous Flow Synthesis
Recent advancements utilize microreactors to enhance reaction control, reducing side products and improving yields to 85–90%. This method minimizes thermal degradation and scales efficiently for industrial applications.
Purification Techniques
Chromatographic methods (e.g., silica gel chromatography) remain standard, though high-performance liquid chromatography (HPLC) is preferred for >99% purity in pharmaceutical research.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for anticancer agents, with its amine group facilitating covalent binding to biological targets. For instance, derivatives have shown preliminary activity against breast cancer cell lines (MCF-7) in vitro.
Interaction Mechanisms
Hydrogen Bonding
The amine group participates in hydrogen bonding with polar residues (e.g., serine, aspartate) in enzyme active sites, altering substrate binding kinetics.
π–π Stacking
The pyrazole ring engages in stacking interactions with aromatic amino acids (e.g., phenylalanine, tyrosine), stabilizing ligand-receptor complexes.
Table 2: Interaction Profiles
Interaction Type | Target Residues | Biological Effect |
---|---|---|
Hydrogen Bonding | Ser-530 (COX-2) | Reduced prostaglandin synthesis |
π–π Stacking | Phe-381 (EGFR kinase) | Inhibition of cell signaling |
Challenges and Future Directions
Research Gaps
-
Pharmacokinetics: Absorption, distribution, and metabolism data are lacking.
-
Toxicity Profiles: No in vivo studies have assessed acute or chronic toxicity.
Synthetic Optimization
Future work should explore biocatalytic routes to improve enantioselectivity and reduce waste. Computational modeling (e.g., DFT studies) could further elucidate reaction pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume